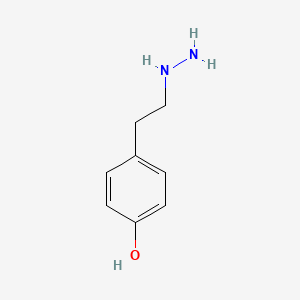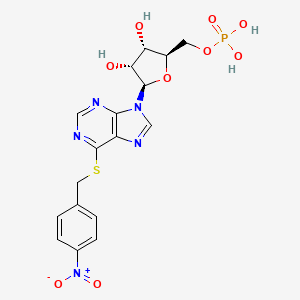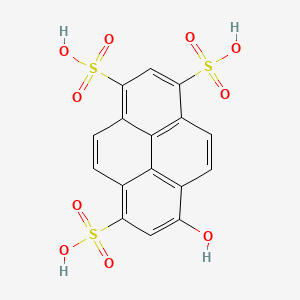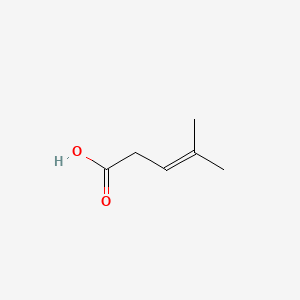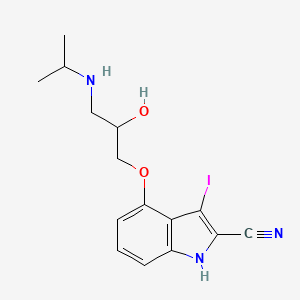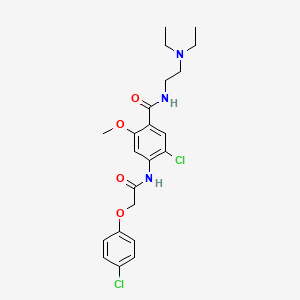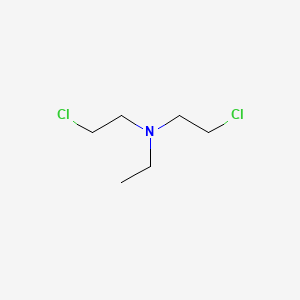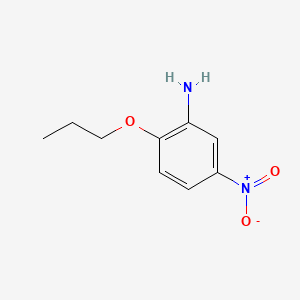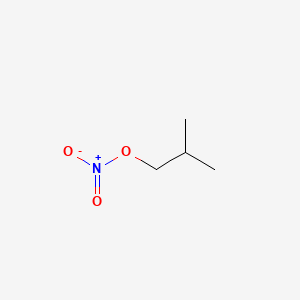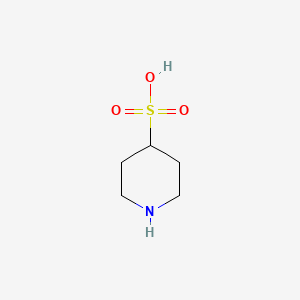
哌啶-4-磺酸
描述
哌啶-4-磺酸是一种化学化合物,其分子式为C5H11NO3S。它是哌啶的衍生物,哌啶是一个含有氮原子的六元杂环化合物。 哌啶-4-磺酸以其作为γ-氨基丁酸 (GABA) 受体激动剂的作用而闻名,使其成为神经科学研究中的重要化合物 .
科学研究应用
哌啶-4-磺酸在科学研究中具有广泛的应用:
化学: 它被用作合成各种有机化合物的构建单元。
生物学: 该化合物作为 GABA 受体激动剂的作用使其在研究神经传递和神经疾病方面具有价值。
医学: 哌啶-4-磺酸正被研究其在治疗与 GABA 能功能障碍相关的疾病中的潜在治疗效果。
工业: 它被用于生产药物和其他精细化学品.
作用机制
哌啶-4-磺酸通过充当 GABA 受体激动剂来发挥作用。它与 GABA 受体结合,诱导构象变化,打开离子通道并允许氯离子流入。 这会使神经元膜超极化,降低神经元兴奋性并产生抑制性效应 .
生化分析
Biochemical Properties
Piperidine-4-sulfonic acid plays a significant role in biochemical reactions, particularly as an agonist for GABA type A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. Piperidine-4-sulfonic acid interacts with various subunits of the GABA type A receptor, including the alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6 subunits . The nature of these interactions involves binding to the GABA site on the receptor, leading to the activation of the receptor and subsequent inhibitory effects on neuronal activity .
Cellular Effects
Piperidine-4-sulfonic acid influences various cellular processes by modulating GABA type A receptor activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In HEK293 cells expressing mutant GABA receptor subunits, piperidine-4-sulfonic acid has been shown to induce responses that highlight its role as a partial agonist . The compound’s effects on cell function include alterations in ion channel activity, which can impact neuronal excitability and synaptic transmission .
Molecular Mechanism
At the molecular level, piperidine-4-sulfonic acid exerts its effects by binding to the GABA site on GABA type A receptors. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and allowing chloride ions to flow into the neuron . The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect. Additionally, piperidine-4-sulfonic acid can modulate receptor gating and increase the efficacy of partial agonists .
Dosage Effects in Animal Models
The effects of piperidine-4-sulfonic acid vary with different dosages in animal models. At lower doses, the compound can enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, piperidine-4-sulfonic acid may exhibit toxic effects, including disruptions in normal neuronal function and potential neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the appropriate dosage for experimental studies.
Metabolic Pathways
Piperidine-4-sulfonic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and bioavailability . Enzymes such as cytochrome P450 monooxygenases play a role in the metabolism of piperidine-4-sulfonic acid, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and potential side effects.
Transport and Distribution
Within cells and tissues, piperidine-4-sulfonic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can impact its activity and function. Studies have shown that piperidine-4-sulfonic acid can be effectively transported across cell membranes, allowing it to reach its target sites within the central nervous system .
Subcellular Localization
The subcellular localization of piperidine-4-sulfonic acid is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GABA type A receptors . Targeting signals and post-translational modifications may direct piperidine-4-sulfonic acid to specific compartments or organelles, influencing its efficacy and potential interactions with other biomolecules .
准备方法
合成路线和反应条件
哌啶-4-磺酸可以通过多种方法合成。一种常见的方法是哌啶的磺化。这种反应通常需要使用三氧化硫或氯磺酸作为磺化剂。 该反应在受控条件下进行,以确保磺酸基团选择性地在哌啶环的4位形成 .
工业生产方法
在工业环境中,哌啶-4-磺酸的生产可能涉及连续流动工艺,以提高效率和产量。 使用催化剂和优化的反应条件可以进一步提高合成的可扩展性 .
化学反应分析
反应类型
哌啶-4-磺酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成磺酸衍生物。
还原: 还原反应可以将磺酸基转化为其他官能团。
取代: 磺酸基可以在适当条件下被其他基团取代.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 取代反应可能涉及卤代烷烃或酰氯等试剂.
主要生成物
这些反应生成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生磺酸衍生物,而还原可能会产生胺或其他官能团 .
相似化合物的比较
类似化合物
哌啶: 哌啶-4-磺酸的母体化合物,没有磺酸基团。
哌啶-4-羧酸: 结构类似,但有一个羧酸基团而不是磺酸基团。
哌啶-4-膦酸: 在 4 位含有膦酸基团.
独特之处
哌啶-4-磺酸因其与 GABA 受体的特定相互作用而独一无二,这使其有别于其他哌啶衍生物。 它的磺酸基团还赋予了独特的化学性质,使其在各种研究应用中具有价值 .
属性
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?
A2: As a partial agonist, piperidine-4-sulfonic acid elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]
Q2: Does the efficacy of piperidine-4-sulfonic acid differ depending on the GABAA receptor subtype?
A4: Yes, research has shown that piperidine-4-sulfonic acid demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]
Q3: How does piperidine-4-sulfonic acid affect the activity of other GABAA receptor modulators?
A5: Studies show that piperidine-4-sulfonic acid can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by piperidine-4-sulfonic acid compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]
Q4: What is the significance of studying piperidine-4-sulfonic acid in the context of GABAA receptor pharmacology?
A6: Piperidine-4-sulfonic acid serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]
Q5: Are there any known antagonists that can block the effects of piperidine-4-sulfonic acid on GABAA receptors?
A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of piperidine-4-sulfonic acid by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.
Q6: What structural features of piperidine-4-sulfonic acid are important for its interaction with GABAA receptors?
A8: While a detailed structure-activity relationship study specifically for piperidine-4-sulfonic acid is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



